molecular formula C10H14BrNO2 B8504201 4-bromo-1-(3-hydroxy-2,2-dimethyl-propyl)-1H-pyridin-2-one

4-bromo-1-(3-hydroxy-2,2-dimethyl-propyl)-1H-pyridin-2-one

Cat. No. B8504201
M. Wt: 260.13 g/mol
InChI Key: VZGXSGZKXCYRQD-UHFFFAOYSA-N
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Patent
US08754076B2

Procedure details

Lithium borohydride (25 mg) was added to a solution of 3-(4-bromo-2-oxo-2H-pyridin-1-yl)-2,2-dimethyl-propionic acid methyl ester (0.29 g) in tetrahydrofuran (3 mL) chilled in an ice bath. Then methanol (45 μL) was added and the mixture was stirred in the cooling bath for 1 h and at room temperature overnight. The mixture was diluted with tetrahydrofuran and MgSO4 was added. The mixture was filtered and the filtrate was concentrated. The residue was purified by chromatography on silica gel (cyclohexane/ethyl acetate 1:1) to afford the title compound as a colorless oil. Yield: 0.13 g (49% of theory); Mass spectrum (ESI+): m/z=260/262 (Br) [M+H]+.
Quantity
25 mg
Type
reactant
Reaction Step One
Name
3-(4-bromo-2-oxo-2H-pyridin-1-yl)-2,2-dimethyl-propionic acid methyl ester
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C[O:4][C:5](=O)[C:6]([CH3:17])([CH3:16])[CH2:7][N:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:9]1=[O:15].CO>O1CCCC1.[O-]S([O-])(=O)=O.[Mg+2]>[Br:14][C:11]1[CH:12]=[CH:13][N:8]([CH2:7][C:6]([CH3:16])([CH3:17])[CH2:5][OH:4])[C:9](=[O:15])[CH:10]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
3-(4-bromo-2-oxo-2H-pyridin-1-yl)-2,2-dimethyl-propionic acid methyl ester
Quantity
0.29 g
Type
reactant
Smiles
COC(C(CN1C(C=C(C=C1)Br)=O)(C)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
45 μL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred in the cooling bath for 1 h and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (cyclohexane/ethyl acetate 1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(N(C=C1)CC(CO)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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